

Overcoming solubility problems of 2-(4-Chlorophenyl)piperazine in assays

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)piperazine

Cat. No.: B2986007

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Introduction

Welcome to the technical support guide for **2-(4-Chlorophenyl)piperazine**. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's solubility in experimental assays. Poor aqueous solubility is a frequent impediment in drug discovery, leading to issues like compound precipitation, underestimated potency, and high variability in results.^{[1][2]} This guide provides a structured, in-depth approach to troubleshooting these problems, grounded in established physicochemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What is **2-(4-Chlorophenyl)piperazine**, and what are its core physicochemical properties?

A1: **2-(4-Chlorophenyl)piperazine** is a chemical compound featuring a piperazine ring substituted with a 4-chlorophenyl group.^[3] The presence of the lipophilic chlorophenyl group combined with the basic piperazine ring gives it specific solubility characteristics that are critical to understand for successful experimental design. Its key properties are summarized below.

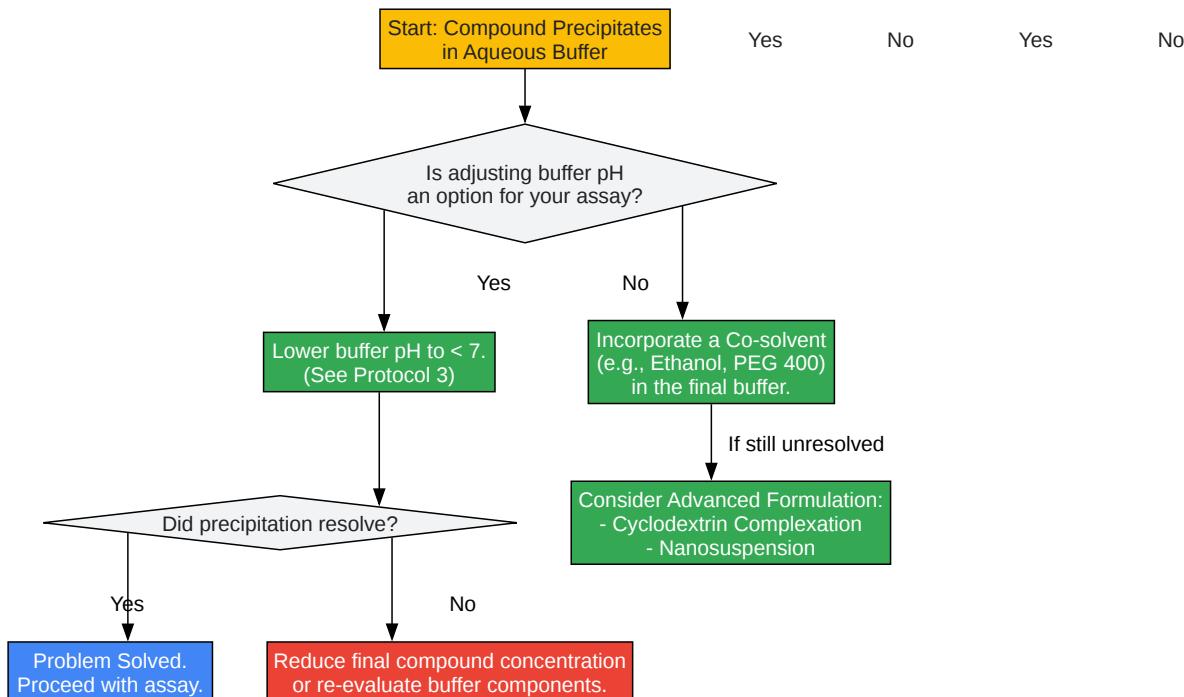
Property	Value	Source
Molecular Formula	<chem>C10H13ClN2</chem>	PubChem[3]
Molecular Weight	196.67 g/mol	PubChem[3]
Appearance	Crystalline Solid	Sigma-Aldrich
Melting Point	76-79 °C	Sigma-Aldrich
pKa (Predicted, most basic)	~8.88	ChemBK[4]

Understanding these properties is the first step. The relatively high melting point suggests a stable crystal lattice, which can contribute to poor solubility.[5][6] The key feature is the basic piperazine moiety, which is the primary target for solubility manipulation.

Q2: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What is happening and how do I fix it?

A2: This phenomenon, often called "crashing out," is the most common issue encountered. It occurs when a compound that is highly soluble in a concentrated organic stock solution (like 100% DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The organic solvent disperses, leaving the compound supersaturated in the aqueous buffer, causing it to precipitate.

Here is a logical workflow to diagnose and solve this problem:



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